Granisetronum

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Granisetronum is synthesized through a multi-step process involving the formation of an indazole ring system. The key steps include:

Formation of the indazole ring: This involves the cyclization of appropriate precursors under acidic or basic conditions.

Substitution reactions: Introduction of functional groups such as the carboxamide group at specific positions on the indazole ring.

Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes:

Batch reactors: For controlled synthesis and reaction monitoring.

Continuous flow reactors: For efficient and scalable production.

Quality control: Rigorous testing to ensure the product meets pharmaceutical standards.

Análisis De Reacciones Químicas

Types of Reactions: Granisetronum undergoes various chemical reactions, including:

Oxidation: Conversion of functional groups to more oxidized states.

Reduction: Reduction of specific functional groups to achieve desired chemical properties.

Substitution: Introduction or replacement of functional groups on the indazole ring.

Common Reagents and Conditions:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Catalysts: For facilitating substitution reactions, including palladium or platinum-based catalysts.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further pharmaceutical applications.

Aplicaciones Científicas De Investigación

Antiemetic Applications

Granisetron is predominantly recognized for its efficacy in preventing nausea and vomiting induced by chemotherapy (CINV) and postoperative procedures.

- Chemotherapy-Induced Nausea and Vomiting (CINV) : Granisetron has been shown to be effective in both acute and delayed CINV. Clinical trials indicate that granisetron can achieve complete control of acute emesis in approximately 49% to 60% of patients undergoing moderately to highly emetogenic chemotherapy .

- Transdermal Delivery System : A transdermal patch formulation (Sancuso) has been developed, which allows for continuous delivery of granisetron over several days. This method has demonstrated comparable efficacy to oral formulations, maintaining stable plasma concentrations and providing a convenient alternative for patients .

Pain Management

Recent studies have indicated that granisetron may possess analgesic properties, making it a candidate for pain management therapies.

- Mechanism of Action : Granisetron's action as a 5-HT3 antagonist suggests it may modulate pain pathways. Research has revealed that granisetron can increase mechanical pain thresholds and reduce sensitivity to painful stimuli when administered locally .

- Case Studies : In chronic orofacial pain conditions, granisetron injections have been reported to alleviate symptoms effectively, indicating its potential as a local anesthetic alternative .

Local Anesthetic Properties

Granisetron's ability to block sodium channels alongside its role as a serotonin receptor antagonist opens avenues for its use as a local anesthetic.

- Research Findings : Studies comparing granisetron with lidocaine have shown similar effects on pain thresholds, suggesting that granisetron could be used safely in clinical settings requiring local anesthesia without significant side effects like paresthesia .

Additional Therapeutic Areas

Granisetron's applications may extend into other therapeutic domains:

- Palliative Care : Its antiemetic properties are particularly beneficial in palliative care settings where patients may experience nausea from various treatments or disease processes .

- Refractory Emesis : Granisetron has been explored for use in patients with refractory nausea and vomiting that do not respond adequately to standard treatments .

Data Table: Summary of Granisetron Applications

Mecanismo De Acción

Granisetronum exerts its effects by selectively inhibiting type 3 serotonergic (5-HT3) receptors . This inhibition occurs both centrally (in the medullary chemoreceptor zone) and peripherally (in the gastrointestinal tract) . By blocking these receptors, this compound prevents the activation of the vomiting center in the medulla oblongata, thereby reducing nausea and vomiting .

Comparación Con Compuestos Similares

Granisetronum is compared with other 5-HT3 receptor antagonists, such as:

Ondansetron: Similar in function but may have different pharmacokinetic properties.

Dolasetron: Another 5-HT3 antagonist with a slightly different chemical structure.

Palonosetron: Known for its longer half-life and higher receptor binding affinity.

Uniqueness: this compound is unique due to its high selectivity for 5-HT3 receptors and its availability in various formulations, including oral, intravenous, and transdermal patches .

Actividad Biológica

Granisetronum, commonly known as granisetron, is a selective serotonin 5-HT3 receptor antagonist primarily used as an antiemetic agent. Its biological activity is significant in the context of preventing nausea and vomiting associated with chemotherapy and postoperative recovery. This article explores the biological activity of granisetron, detailing its mechanism of action, pharmacokinetics, clinical efficacy, and relevant case studies.

Granisetron functions by selectively blocking the 5-HT3 receptors, which are located in both the central nervous system (CNS) and the gastrointestinal (GI) tract. The blockade of these receptors prevents serotonin from stimulating the vomiting reflex, which is often triggered by chemotherapeutic agents that release serotonin from enterochromaffin cells in the gut. This action occurs through:

- Central Mechanism : Inhibition of 5-HT3 receptors in the chemoreceptor trigger zone (CTZ) in the area postrema.

- Peripheral Mechanism : Inhibition of 5-HT3 receptors on vagal afferent fibers in the GI tract.

This dual action contributes to granisetron's effectiveness in managing chemotherapy-induced nausea and vomiting (CINV) .

Pharmacokinetics

Granisetron's pharmacokinetic profile includes:

- Absorption : Rapid and complete absorption with oral bioavailability reduced to approximately 60% due to first-pass metabolism.

- Distribution : Volume of distribution is not specified; however, protein binding is around 65%.

- Metabolism : Primarily hepatic via N-demethylation and aromatic ring oxidation.

- Elimination Half-life : Approximately 4-6 hours in healthy patients and 9-12 hours in cancer patients.

- Excretion : Approximately 48% is excreted via urine and 38% via feces .

Clinical Efficacy

Granisetron has been evaluated in various clinical trials, demonstrating substantial efficacy as an antiemetic. Key findings include:

- A randomized trial indicated that granisetron administered as a single dose was as effective as multiple doses of ondansetron for preventing CINV. Total control was achieved in 38% to 48% of patients across different dosing regimens .

- In a crossover study involving intraarterial chemotherapy with cisplatin, granisetron significantly reduced nausea and vomiting compared to no treatment, achieving complete control in 68% of treated patients versus 18% in the control group .

Adverse Effects

Granisetron is generally well-tolerated with a favorable safety profile. The most common side effects reported include:

- Headache : Occurred in approximately 14% of patients.

- Constipation : Reported in about 4% of cases.

- No significant extrapyramidal symptoms or severe adverse reactions have been documented .

Case Studies

Several case studies highlight granisetron's clinical applications:

- Pediatric Gastroenteritis : A study assessed the effectiveness of oral granisetron for controlling vomiting related to gastroenteritis in children post-discharge from emergency departments. The results indicated significant improvement compared to placebo .

- Chemotherapy-Induced Emesis : In patients receiving cisplatin-based chemotherapy, granisetron demonstrated high efficacy in preventing acute emesis, with a notable proportion achieving complete control during treatment phases .

Propiedades

IUPAC Name |

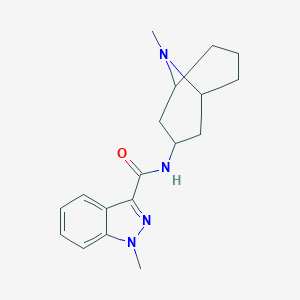

1-methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)indazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O/c1-21-13-6-5-7-14(21)11-12(10-13)19-18(23)17-15-8-3-4-9-16(15)22(2)20-17/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3,(H,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFWNKCLOYSRHCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50861188 | |

| Record name | 1-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50861188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Granisetron | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015026 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.34e-01 g/L | |

| Record name | Granisetron | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015026 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

109889-09-0 | |

| Record name | 1-methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-7-yl)indazole-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Granisetron | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015026 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

219 °C (hydrochloride salt) | |

| Record name | Granisetron | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015026 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.